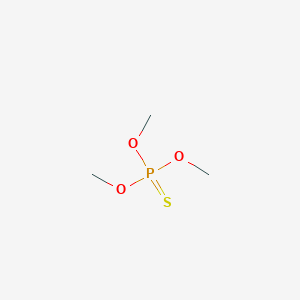

Trimethyl thiophosphate

Description

The exact mass of the compound O,O,O-Trimethyl phosphorothioate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethoxy(sulfanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSLYQXUTWUIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164927 | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152-18-1 | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O,O-Trimethyl phosphorothioate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JRL96TGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl Thiophosphate

CAS Number: 152-18-1

This technical guide provides a comprehensive overview of trimethyl thiophosphate, also known as O,O,O-trimethyl phosphorothioate, for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its toxicological profile.

Chemical and Physical Properties

This compound is an organophosphorus compound with a range of applications stemming from its chemical reactivity. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 152-18-1 | [1] |

| Molecular Formula | C₃H₉O₃PS | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 82 °C at 20 Torr | |

| Melting Point | >116 °C (decomposes) | |

| Density | 1.219 g/cm³ | |

| Solubility | Soluble in chloroform and methanol (sparingly). | |

| SMILES | COP(=S)(OC)OC | [1] |

| InChI Key | XWSLYQXUTWUIKM-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of O,O,O-trimethyl phosphorothioate can be achieved through the reaction of a suitable phosphorus precursor with a methylating agent. A common industrial method involves the reaction of phosphorus thiochloride with a methoxide source. Below is a representative laboratory-scale experimental protocol based on analogous syntheses of related organophosphorus compounds.

This protocol describes the synthesis of O,O,O-trimethyl phosphorothioate from phosphorus thiochloride (PSCl₃) and sodium methoxide (NaOCH₃).

Materials:

-

Phosphorus thiochloride (PSCl₃)

-

Anhydrous methanol (CH₃OH)

-

Sodium metal (Na) or commercial sodium methoxide solution

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, nitrogen/argon manifold)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide Solution:

-

Under an inert atmosphere (nitrogen or argon), carefully add small pieces of sodium metal to anhydrous methanol in a flask equipped with a reflux condenser and a gas outlet. The reaction is exothermic.

-

Allow the reaction to proceed until all the sodium has dissolved. The concentration of the resulting sodium methoxide solution should be determined by titration.

-

Alternatively, a commercially available solution of sodium methoxide in methanol can be used.

-

-

Reaction Setup:

-

In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place a solution of phosphorus thiochloride in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane).

-

Cool the flask to 0-5 °C using an ice bath.

-

-

Addition of Sodium Methoxide:

-

Slowly add the sodium methoxide solution from the dropping funnel to the stirred solution of phosphorus thiochloride.

-

Maintain the reaction temperature between 0-10 °C throughout the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the precipitated sodium chloride (NaCl).

-

Wash the filtrate with a small amount of cold, saturated sodium bicarbonate solution, followed by water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

-

Safety Precautions:

-

Phosphorus thiochloride is corrosive and toxic; handle it in a well-ventilated fume hood.

-

Sodium metal reacts violently with water; handle it with care under an inert atmosphere.

-

The reaction is exothermic and should be carefully controlled.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Drug Development and Research

This compound and related phosphorothioates have garnered significant interest in drug development, primarily in the field of antisense oligonucleotides.

Phosphorothioate oligonucleotides are analogs of natural DNA and RNA where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This modification confers resistance to nuclease degradation, enhancing their therapeutic potential. While this compound itself is not a direct reagent in the automated solid-phase synthesis of these molecules, the formation of the phosphorothioate linkage is a critical step.

The introduction of the phosphorothioate linkage is achieved during the synthesis cycle by a sulfurization step, which follows the coupling of a phosphoramidite monomer.

Workflow for a Single Synthesis Cycle:

-

Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite monomer.

-

Sulfurization: Conversion of the newly formed phosphite triester linkage to a phosphorothioate triester.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

Detailed Sulfurization Step:

-

Reagents: A sulfur-transfer reagent is used. Common examples include 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), phenylacetyl disulfide (PADS), or 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT).

-

Procedure: After the coupling step, the solid support is washed, and a solution of the sulfurizing reagent in a suitable solvent (e.g., acetonitrile/pyridine) is introduced. The reaction is typically rapid, converting the phosphite triester to the more stable phosphorothioate triester.

The reaction of a phosphite with a sulfurizing agent can result in the formation of a this compound-like linkage within the oligonucleotide backbone.

Toxicology and Biological Activity

The primary mechanism of toxicity for this compound and other organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.

Table 2: Acute Toxicity of Trimethyl Phosphorothioates

| Compound | Organism | Route | LD50 | Reference(s) |

| O,O,S-Trimethyl phosphorothioate | Rat | Oral | 15 mg/kg | [2] |

Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and disruption of nerve impulse transmission. Organophosphates, including this compound, act as irreversible inhibitors of AChE by phosphorylating the serine residue in the active site of the enzyme.

Visualizations

Caption: A generalized workflow for the laboratory synthesis of this compound.

Caption: The signaling pathway of acetylcholinesterase inhibition by this compound.

Caption: The four-step cycle for solid-phase synthesis of phosphorothioate oligonucleotides.

References

An In-depth Technical Guide on the Core Chemical Properties of Trimethyl Thiophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl thiophosphate (TMTP) is an organophosphorus compound with the chemical formula C₃H₉O₃PS. It belongs to the class of thiophosphate esters and is structurally similar to the well-known trimethyl phosphate, with one of the oxygen atoms replaced by a sulfur atom. This substitution imparts unique chemical and toxicological properties to the molecule. TMTP is primarily of interest to researchers in the fields of toxicology, drug metabolism, and pesticide development, often as a reference compound or as an impurity in technical grade pesticides. This guide provides a comprehensive overview of its fundamental chemical properties, experimental protocols for its handling and analysis, and visualizations of its key biological interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃H₉O₃PS | [1][2] |

| Molecular Weight | 156.14 g/mol | [1][2] |

| CAS Number | 152-18-1 | [1][2] |

| Appearance | Colorless to off-white liquid | [1][3] |

| Odor | Strong, garlic-like | [4] |

| Density | 1.208 - 1.219 g/cm³ | [3][4] |

| Boiling Point | 131.3 °C at 760 mmHg; 82 °C at 20 Torr | [3][4] |

| Melting Point | >116 °C (decomposes) | [3][4] |

| Flash Point | 33.2 °C | [4] |

| Solubility | Water: 7230 mg/L; Soluble in chloroform and methanol (slightly) | [3] |

| Refractive Index | 1.445 | [4] |

| Vapor Pressure | 1.730 - 2.09 mmHg at 25°C | [4][5] |

| Log P (octanol-water) | 1.160 | [5] |

Spectral Data

The structural elucidation and confirmation of this compound are typically performed using various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | The proton NMR spectrum is expected to show a doublet for the methoxy protons due to coupling with the phosphorus atom. |

| ³¹P NMR | The phosphorus NMR spectrum will show a characteristic chemical shift indicative of the thiophosphate group. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for P=S, P-O-C, and C-H bonds. The NIST WebBook provides access to its infrared spectrum.[6] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum of this compound is available through the NIST WebBook, showing its fragmentation pattern.[7] |

Experimental Protocols

Synthesis of this compound

General Procedure for Phosphorothioate Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl phosphite, an alkyl halide (e.g., methyl iodide), elemental sulfur, and a base such as triethylamine.

-

Solvent: The reaction can be carried out in a suitable organic solvent like acetonitrile or under solvent-free conditions, potentially with microwave irradiation to accelerate the reaction.[8][9]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with water and brine to remove the base and any water-soluble impurities.

-

Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure. The resulting residue is then purified by vacuum distillation to obtain the pure this compound.

Sample Preparation for Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

A general protocol for preparing a sample for NMR analysis is as follows:[10][11]

-

Sample Preparation: Dissolve a small amount (typically 1-10 mg) of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: An internal standard, such as tetramethylsilane (TMS), is often added for chemical shift referencing.

-

Data Acquisition: Acquire the ¹H and ³¹P NMR spectra using a high-resolution NMR spectrometer. The acquisition parameters should be optimized to obtain a good signal-to-noise ratio.

4.2.2. Infrared (IR) Spectroscopy:

For liquid samples like this compound, the following procedure can be used:[12][13]

-

Sample Preparation: Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

4.2.3. Mass Spectrometry (MS):

A general procedure for analyzing a pure compound by mass spectrometry is:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by the mass analyzer, and a mass spectrum is generated.

Reactivity and Stability

This compound is a reactive molecule. The phosphorus atom is electrophilic and susceptible to nucleophilic attack. The thiophosphate moiety can react with both soft and hard electrophiles and nucleophiles.[14][15] It is known to be an impurity in some organophosphorus insecticides and can be formed during their synthesis.[5] The compound is flammable and should be stored away from oxidizing agents.[4] It can undergo hydrolysis, particularly under acidic or basic conditions.

Biological Activity and Signaling Pathways

Cholinesterase Inhibition

The primary mechanism of toxicity for many organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE).[16] AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in synaptic clefts.

Mechanism of Acetylcholinesterase Inhibition:

-

Binding: this compound binds to the active site of AChE.

-

Phosphorylation: The phosphorus atom of TMTP phosphorylates the serine hydroxyl group in the active site of the enzyme.

-

Inactivation: This phosphorylation results in an inactive enzyme-inhibitor complex.

-

Acetylcholine Accumulation: The inactivation of AChE leads to the accumulation of acetylcholine in the synapse.

-

Cholinergic Crisis: The excess acetylcholine continuously stimulates cholinergic receptors, leading to a state known as a cholinergic crisis, characterized by a range of symptoms affecting the nervous system, muscles, and glands.[16]

The following diagram illustrates the signaling pathway of acetylcholinesterase inhibition by this compound.

References

- 1. [Acute toxic effects of trimethyl and triethyl phosphites] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interaction of some trialkyl phosphorothiolates with acetylcholinesterase. Characterization of inhibition, aging and reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicological properties of phosphorothioate and related esters present as impurities in technical organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Some aspects of the toxicology of trimethyl and triethyl phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Synthesis of phosphorothioates using thiophosphate salts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. NMR Spectroscopy Based Metabolic Profiling of Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. eng.uc.edu [eng.uc.edu]

- 13. mmrc.caltech.edu [mmrc.caltech.edu]

- 14. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of O,O,O-Trimethyl Thiophosphate

Authored for Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides a comprehensive examination of the molecular structure of O,O,O-Trimethyl thiophosphate (CAS No. 152-18-1), an organophosphorus compound of interest in various chemical and toxicological studies. This document details its molecular identity, physicochemical properties, and three-dimensional geometry. Furthermore, it outlines the standard experimental methodologies employed for the structural elucidation of this class of compounds, including spectroscopic and diffraction techniques. All quantitative data are presented in tabular format for clarity, and key concepts are visualized using standards-compliant diagrams.

Molecular Identity and Physicochemical Properties

O,O,O-Trimethyl thiophosphate is an ester of phosphorothioic acid. It is structurally characterized by a central phosphorus atom bonded to a sulfur atom and three methoxy groups. Its identity is established through various internationally recognized chemical identifiers.[1][2][3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | O,O,O-trimethyl phosphorothioate | [1] |

| CAS Registry Number | 152-18-1 | [1][2] |

| Molecular Formula | C₃H₉O₃PS | [1][2] |

| Molecular Weight | 156.141 g/mol | [1][2] |

| SMILES | COP(=S)(OC)OC | [3] |

| InChI | InChI=1S/C3H9O3PS/c1-4-7(8,5-2)6-3/h1-3H3 | [1][2] |

| InChIKey | XWSLYQXUTWUIKM-UHFFFAOYSA-N | [1][2] |

| Ionization Energy | 9.16 eV | [3] |

| logP (Octanol/Water) | 1.150 (Crippen Calculated) | [3] |

Molecular Structure and Geometry

The molecular structure of O,O,O-trimethyl thiophosphate is defined by a central phosphorus(V) atom, which forms the core of a tetrahedral geometry. The phosphorus atom is covalently bonded to a sulfur atom via a double bond (or thionyl group, P=S) and to three oxygen atoms, each of which is subsequently bonded to a methyl group (-OCH₃).

Table 2: Computed Structural Parameters (Illustrative)

Note: These values are representative for similar organophosphorus compounds and are derived from computational models, such as those available through the NIST Chemistry WebBook.[1][4] They serve as an illustration in the absence of published, peer-reviewed experimental diffraction data.

| Parameter | Bond | Typical Length (Å) |

| Bond Length | P=S | ~1.91 |

| Bond Length | P-O | ~1.57 |

| Bond Length | O-C | ~1.45 |

| Parameter | Atoms | Typical Angle (°) |

| Bond Angle | O-P-O | ~103 |

| Bond Angle | S=P-O | ~115 |

| Bond Angle | P-O-C | ~118 |

2D and 3D Structural Visualizations

The following diagrams illustrate the two-dimensional chemical structure and a three-dimensional ball-and-stick model of the O,O,O-trimethyl thiophosphate molecule.

Experimental Protocols for Structural Elucidation

The definitive structure of an organophosphorus compound like O,O,O-trimethyl thiophosphate is determined through a combination of spectroscopic and analytical techniques. Each method provides complementary information, leading to an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule.[5] For O,O,O-trimethyl thiophosphate, a suite of NMR experiments would be employed:

-

³¹P NMR: Due to the presence of the phosphorus atom (a spin-1/2 nucleus with 100% natural abundance), ³¹P NMR is exceptionally informative.[5] It would show a single resonance, confirming the presence of one unique phosphorus environment. The chemical shift of this signal provides information about the electronic environment of the phosphorus nucleus (i.e., its bonding to sulfur and oxygen).

-

¹H NMR: The proton NMR spectrum would reveal the nature of the methyl groups. A single signal would be expected for the nine protons of the three methoxy groups, assuming they are chemically equivalent due to free rotation. The integration of this signal would correspond to nine protons. Coupling to the ³¹P nucleus would likely split this signal into a doublet.

-

¹³C NMR: The carbon-13 spectrum would show a single resonance corresponding to the three equivalent methyl carbons, further confirming the molecule's symmetry. This signal would also be split into a doublet due to coupling with the ³¹P nucleus.

Protocol Outline:

-

Sample Preparation: Dissolve a 5-10 mg sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ³¹P spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for each nucleus are used.

-

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze chemical shifts, integration values, and coupling constants to assemble the molecular framework.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns.[7][8]

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule (156.14 g/mol ).[1] The presence of sulfur would also generate a characteristic M+2 isotopic peak.

-

Fragmentation: The molecule would fragment in a predictable manner upon ionization. Common fragmentation pathways for organophosphates include the loss of methyl or methoxy radicals, providing further evidence for the proposed structure.

Protocol Outline:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by coupling the output of a gas chromatograph (GC-MS).[9]

-

Ionization: Ionize the sample using a method such as electron ionization (EI) at a standard energy of 70 eV.[10]

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the major fragment ions to confirm the structure.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For O,O,O-trimethyl thiophosphate, key absorptions would include:

-

P=S Stretch: A characteristic absorption band for the thionyl group.

-

P-O-C Stretch: Strong absorptions corresponding to the stretching vibrations of the phosphate ester bonds.

-

C-H Stretch: Absorptions in the typical region for methyl C-H bonds.

NIST provides reference IR spectral data for this compound.[2]

Conclusion

The molecular structure of O,O,O-trimethyl thiophosphate is well-defined, featuring a central phosphorus atom in a tetrahedral coordination environment, bonded to one sulfur atom and three methoxy groups. While high-resolution experimental geometric parameters are not widely published, its identity, connectivity, and overall 3D shape are unambiguously supported by a combination of computational models and extensive data from standard analytical techniques, including NMR, mass spectrometry, and IR spectroscopy. The protocols outlined herein represent the standard approach for the complete structural characterization of such organophosphorus compounds.

References

- 1. O,O,O-Trimethyl thiophosphate [webbook.nist.gov]

- 2. O,O,O-Trimethyl thiophosphate [webbook.nist.gov]

- 3. O,O,O-Trimethyl thiophosphate (CAS 152-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. O,O,O-Trimethyl thiophosphate [webbook.nist.gov]

- 5. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Mass spectrometric analyses of organophosphate insecticide oxon protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Established Synthesis Routes of Trimethyl Thiophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the established synthesis routes for trimethyl thiophosphate (TMTP), a significant organophosphorus compound with applications in various chemical and biological fields. This document details the core synthetic methodologies, presents quantitative data in a structured format, and outlines experimental protocols for key reactions. Furthermore, it includes visualizations of the synthesis pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction to this compound

This compound (TMTP), with the chemical formula C₃H₉O₃PS, exists in two isomeric forms: O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorothioate. The O,O,O-isomer is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding its synthesis is crucial for the development of novel compounds and the optimization of existing manufacturing processes. This guide will focus on the synthesis of the more common O,O,O-trimethyl phosphorothioate.

Core Synthesis Routes

The synthesis of this compound primarily revolves around two main strategies: the sulfurization of trimethyl phosphite and the reaction of a phosphorus oxychloride derivative with a sulfur-containing nucleophile.

Synthesis via Sulfurization of Trimethyl Phosphite

This is one of the most common and direct methods for the preparation of O,O,O-trimethyl phosphorothioate. The reaction involves the addition of elemental sulfur to trimethyl phosphite.

Reaction Scheme:

P(OCH₃)₃ + S → S=P(OCH₃)₃

This reaction is typically exothermic and can be carried out under relatively mild conditions. The choice of solvent and reaction temperature can influence the reaction rate and the purity of the final product.

dot

Caption: Synthesis of O,O,O-Trimethyl Phosphorothioate via Sulfurization.

A variation of this method involves the use of more sophisticated sulfur transfer reagents, such as 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride), which can offer milder reaction conditions and potentially higher yields.[1][2] The reaction with xanthane hydride proceeds through a proposed phosphonium intermediate.[1][2]

Synthesis from Phosphorus Trichloride, Methanol, and Sulfur

A one-pot synthesis approach starting from readily available precursors like phosphorus trichloride, methanol, and sulfur is an economically attractive route for industrial-scale production. This process involves the in-situ formation of trimethyl phosphite, which then reacts with sulfur.

Reaction Scheme (Simplified):

PCl₃ + 3CH₃OH → P(OCH₃)₃ + 3HCl P(OCH₃)₃ + S → S=P(OCH₃)₃

This multi-step, one-pot reaction requires careful control of reaction conditions, particularly temperature and the removal of the hydrogen chloride byproduct, often achieved by the addition of a base.

dot

Caption: One-pot synthesis of O,O,O-Trimethyl Phosphorothioate.

Synthesis from Thiophosphoryl Chloride

Another established route involves the reaction of thiophosphoryl chloride (PSCl₃) with a methoxide source, typically sodium methoxide.

Reaction Scheme:

PSCl₃ + 3NaOCH₃ → S=P(OCH₃)₃ + 3NaCl

This method offers a high degree of control and can lead to high purity products. The reaction is typically carried out in an inert solvent to facilitate the reaction and the subsequent separation of the sodium chloride byproduct.

Quantitative Data Summary

The following table summarizes the available quantitative data for the different synthesis routes of this compound. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.

| Synthesis Route | Starting Materials | Key Reagents/Conditions | Reported Yield (%) | Purity (%) | Reference |

| Sulfurization of Trimethyl Phosphite | Trimethyl phosphite, Elemental Sulfur | Toluene, Reflux | High (not specified) | >98 | [3] |

| Sulfurization with Xanthane Hydride | Trimethyl phosphite, Xanthane Hydride | Acetonitrile | Not specified | Not specified | [1][2] |

| One-Pot Synthesis | Phosphorus trichloride, Methanol, Sulfur | Base (e.g., amine) | >90 (industrial) | >99 | Patent Literature |

| From Thiophosphoryl Chloride | Thiophosphoryl chloride, Sodium methoxide | Inert solvent (e.g., THF) | 85-95 | >99 | General Method |

Detailed Experimental Protocols

Protocol 1: Synthesis of O,O,O-Trimethyl Phosphorothioate via Sulfurization of Trimethyl Phosphite

Materials:

-

Trimethyl phosphite (1.0 mol, 124.08 g)

-

Elemental sulfur (1.05 mol, 33.67 g)

-

Toluene (500 mL)

Procedure:

-

A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer is charged with trimethyl phosphite and toluene.

-

The mixture is stirred, and elemental sulfur is added portion-wise over 30 minutes. An exothermic reaction is observed.

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 2 hours, with continuous stirring.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to afford O,O,O-trimethyl phosphorothioate as a colorless liquid.

Purification:

-

Vacuum Distillation: The crude product is distilled under reduced pressure. The fraction boiling at 79-81°C at 10 mmHg is collected.

Analytical Characterization:

-

The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P NMR).[4][5]

Protocol 2: Synthesis of O,O,O-Trimethyl Phosphorothioate from Thiophosphoryl Chloride and Sodium Methoxide

Materials:

-

Thiophosphoryl chloride (1.0 mol, 169.38 g)

-

Sodium methoxide (3.1 mol, 167.43 g)

-

Anhydrous Tetrahydrofuran (THF) (1 L)

Procedure:

-

A 2 L three-necked round-bottom flask, flame-dried and equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a suspension of sodium methoxide in anhydrous THF.

-

The suspension is cooled to 0°C in an ice bath.

-

Thiophosphoryl chloride is dissolved in anhydrous THF (200 mL) and added dropwise to the stirred suspension of sodium methoxide over a period of 1-2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for an additional 12 hours.

-

The reaction is monitored by TLC or GC analysis of aliquots.

-

Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by vacuum distillation.

Biological Activity and Signaling Pathways

This compound and its isomers are known for their biological activity, primarily as insecticides. The primary mechanism of action for many organophosphorus compounds, including TMTP, is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.

dot

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately death of the insect. The potency of AChE inhibitors is often quantified by their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[6][7]

Beyond its role as an acetylcholinesterase inhibitor, O,O,S-trimethyl phosphorothioate (OOS-TMP), an isomer and a common impurity in some organophosphate insecticides, has been shown to have distinct toxicological effects. Studies have indicated that OOS-TMP can induce pulmonary injury in rats by causing proliferation of alveolar type II cells and damage to type I cells.[8] It has also been observed to modulate the immune system, affecting both cellular and humoral immune responses in mice.[9][10] These findings suggest that OOS-TMP may interact with various cellular signaling pathways involved in cell proliferation, inflammation, and immune regulation. However, the specific molecular targets and detailed signaling cascades affected by this compound isomers are still areas of active research. Some organophosphates have also been shown to interact with muscarinic receptors, though the direct interaction of this compound with these receptors is not well-documented.[11][12]

Conclusion

This technical guide has provided a detailed overview of the primary synthesis routes for this compound, focusing on methods that are both common in laboratory settings and relevant to industrial production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field. The elucidation of its biological activity, particularly its role as an acetylcholinesterase inhibitor and the distinct toxicological profile of its isomers, highlights the importance of this compound in both agrochemical and toxicological research. Further investigation into the specific molecular interactions and signaling pathways affected by this compound will continue to be a significant area of study.

References

- 1. Mechanism of the sulfurisation of phosphines and phosphites using 3-amino-1,2,4-dithiazole-5-thione (xanthane hydride) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents [patents.google.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of subchronic treatment with O,O,S-trimethyl phosphorothioate on cellular and humoral immune response systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of acute administration of O,S,S-trimethyl phosphorodithioate on the generation of cellular and humoral immune responses following in vitro stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organophosphate-induced alterations in muscarinic receptor binding and phosphoinositide hydrolysis in the human SK-N-SH cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of time following exposure to trimethyltin (TMT) on cholinergic muscarinic receptor binding in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature, Properties, and Biological Significance of Trimethyl Thiophosphate Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nomenclature, physicochemical properties, synthesis, and biological activities of the two isomers of trimethyl thiophosphate: O,O,O-trimethyl phosphorothioate and O,O,S-trimethyl phosphorothioate. This document is intended to serve as a valuable resource for professionals in the fields of chemistry, toxicology, and drug development.

IUPAC Nomenclature and Chemical Structure

This compound exists as two distinct isomers, differentiated by the position of the sulfur atom.

1.1. O,O,O-Trimethyl Phosphorothioate

This isomer features a sulfur atom double-bonded to the central phosphorus atom, with three methoxy groups also attached to the phosphorus.

-

IUPAC Name: O,O,O-trimethyl phosphorothioate[1]

-

Synonyms: Trimethyl thionophosphate, Phosphorothioic acid, O,O,O-trimethyl ester[2]

-

CAS Number: 152-18-1[2]

-

Chemical Formula: C₃H₉O₃PS[2]

1.2. O,O,S-Trimethyl Phosphorothioate

In this isomer, the sulfur atom is single-bonded to the phosphorus, alongside two methoxy groups, and a third methyl group is attached to the sulfur atom. The oxygen atom is double-bonded to the phosphorus.

-

IUPAC Name: [methoxy(methylsulfanyl)phosphoryl]oxymethane[3]

-

Common Name: O,O,S-trimethyl phosphorothioate[3]

-

Synonyms: O,O-Dimethyl S-methyl phosphorothioate, Phosphorothioic acid, O,O,S-trimethyl ester[4]

-

CAS Number: 152-20-5[3]

-

Chemical Formula: C₃H₉O₃PS[3]

Physicochemical and Spectral Data

The physicochemical and spectral properties of the two isomers are summarized in the tables below. This data is crucial for their identification, handling, and analysis in a laboratory setting.

Table 1: Physicochemical Properties of this compound Isomers

| Property | O,O,O-Trimethyl Phosphorothioate | O,O,S-Trimethyl Phosphorothioate |

| Molecular Weight | 156.14 g/mol [2] | 156.14 g/mol [3] |

| Physical Form | Liquid[1] | Oil, Colourless to Yellow[5] |

| Boiling Point | Not available | 103 °C at 12 Torr[5] |

| Density | Not available | 1.2500 g/cm³[5] |

| Solubility | Not available | Slightly soluble in Benzene and Dichloromethane[5] |

| Storage Temperature | Refrigerator[1] | 2-8°C[5] |

Table 2: Spectral Data of this compound Isomers

| Spectral Data | O,O,O-Trimethyl Phosphorothioate | O,O,S-Trimethyl Phosphorothioate |

| Mass Spectrum (GC-MS) | Major peaks at m/z 125, 93, 79, 63[6] | Major peaks at m/z 125, 110, 93, 79[3] |

| Infrared Spectrum (IR) | Key peaks available in NIST database[2] | Characteristic bands for P=O and P-S bonds can be expected. |

| ¹³C NMR | Data not readily available | Spectra available in databases[3] |

| ¹H NMR | Data not readily available | Data not readily available |

Synthesis and Experimental Protocols

3.1. General Synthesis of O,O,S-Alkyl Phosphorothioates

A common method for the synthesis of O,O,S-trialkyl phosphorothioates involves the S-alkylation of an O,O-dialkyl thiophosphate salt.

Experimental Protocol (General):

-

Formation of the Thiophosphate Salt: A dialkyl phosphite (e.g., dimethyl phosphite) is reacted with elemental sulfur in the presence of a base, such as triethylamine or ammonium hydrogen carbonate, to form the corresponding O,O-dialkyl thiophosphate salt.[7]

-

S-Alkylation: The formed ambident nucleophilic salt is then reacted with an alkylating agent (e.g., methyl iodide or dimethyl sulfate) to introduce the S-alkyl group. The reaction solvent can influence the selectivity of S- versus O-alkylation, with aprotic solvents generally favoring S-alkylation.[7]

-

Work-up and Purification: The reaction mixture is typically worked up by removing the solvent, followed by extraction and purification using techniques like column chromatography to isolate the desired O,O,S-trialkyl phosphorothioate.

Caption: General workflow for the synthesis of O,O,S-trimethyl phosphorothioate.

3.2. Synthesis in the Context of Oligonucleotides

The phosphorothioate linkage is a critical modification in antisense oligonucleotides (ASOs) to enhance their nuclease resistance. This is typically achieved during solid-phase synthesis by replacing the standard oxidation step with a sulfurization step.

Experimental Workflow for Phosphorothioate Oligonucleotide Synthesis:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported nucleoside.

-

Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite monomer.

-

Sulfurization: Conversion of the phosphite triester linkage to a phosphorothioate triester using a sulfur-transfer reagent (e.g., PADS, Xanthane Hydride).

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups.

This cycle is repeated for each nucleotide addition to build the desired oligonucleotide chain.

Caption: Cyclical workflow for solid-phase synthesis of phosphorothioate oligonucleotides.

Biological Activity and Signaling Pathways

While O,O,O-trimethyl phosphorothioate has not been extensively studied for its biological effects, O,O,S-trimethyl phosphorothioate (OOS-TMP), an impurity in some organophosphorus insecticides, is known for its toxicity, particularly to the lungs and the immune system.

4.1. Pulmonary Toxicity of O,O,S-Trimethyl Phosphorothioate

OOS-TMP induces delayed pulmonary toxicity. The primary target cells in the lungs are the non-ciliated bronchiolar epithelial cells (Clara cells) and type I alveolar epithelial cells.

The proposed mechanism involves:

-

Initial Injury: OOS-TMP causes injury and necrosis of Clara cells.[8]

-

Endothelial and Epithelial Damage: This is followed by injury to the pulmonary endothelium and type I alveolar epithelial cells.

-

Cellular Proliferation: In response to the damage, a proliferative response is initiated in alveolar type II cells, which then differentiate to replace the damaged type I cells.[9] Proliferation of Clara cells is also stimulated.[9]

Caption: Signaling pathway of O,O,S-trimethyl phosphorothioate-induced lung injury.

4.2. Immunotoxicity of O,O,S-Trimethyl Phosphorothioate

OOS-TMP has been shown to modulate the immune system. The effects are dose-dependent and can be either immunosuppressive or immunostimulatory.

-

Immunosuppression: At higher, non-toxic doses, OOS-TMP can suppress the generation of cytotoxic T-lymphocytes (CTLs) and antibody-producing cells.[10]

-

Immunostimulation: Subchronic exposure to low doses of OOS-TMP has been observed to enhance the generation of antibody-secreting cells, increase the production of interleukin-2 (IL-2), and elevate the proliferative responses of lymphocytes to mitogens.

Table 3: Immunotoxic Effects of O,O,S-Trimethyl Phosphorothioate

| Immune Parameter | Effect of High-Dose Acute Exposure | Effect of Low-Dose Subchronic Exposure |

| Cytotoxic T-Lymphocyte (CTL) Response | Suppression[10] | No significant change |

| Antibody-Secreting Cells | Suppression[10] | Elevation |

| Interleukin-2 (IL-2) Production | Elevation followed by return to baseline[10] | Elevation |

| Lymphocyte Proliferation (to mitogens) | Slight decrease (LPS), no significant suppression (Con A)[10] | Elevation |

Role in Drug Development

The primary significance of this compound in drug development lies in the use of the phosphorothioate moiety in antisense oligonucleotides (ASOs). This modification is crucial for the therapeutic viability of ASOs.

-

Nuclease Resistance: The phosphorothioate backbone protects the oligonucleotide from degradation by cellular nucleases, thereby increasing its half-life and therapeutic efficacy.

-

Cellular Uptake: The phosphorothioate modification can enhance the binding of ASOs to plasma and cell surface proteins, facilitating their distribution and cellular uptake.

-

RNase H Activation: Phosphorothioate-modified ASOs, when bound to their target mRNA, can activate RNase H, an enzyme that cleaves the RNA strand of the DNA-RNA heteroduplex, leading to the downregulation of the target protein.

The development of stereochemically pure phosphorothioate oligonucleotides is an active area of research, as the chirality of the phosphorus center can significantly impact the efficacy and safety profile of ASO-based drugs.

References

- 1. O,O,O-Trimethyl phosphorothioate | 152-18-1 [sigmaaldrich.com]

- 2. O,O,O-Trimethyl thiophosphate [webbook.nist.gov]

- 3. O,O,S-Trimethyl phosphorothioate | C3H9O3PS | CID 9039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phosphorothioic acid, O,O,S-trimethyl ester (CAS 152-20-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. O,O,S-trimethyl phosphorothioate | 152-20-5 [chemicalbook.com]

- 6. O,O,O-Trimethyl thiophosphate [webbook.nist.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Morphogenesis of O,O,S-trimethyl phosphorothioate-induced pulmonary injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular responses to O,O,S-trimethyl phosphorothioate-induced pulmonary injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organophosphorus pesticide immunotoxicity: effects of O,O,S-trimethyl phosphorothioate on cellular and humoral immune response systems - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding the physical properties of trimethyl thiophosphate

An In-depth Technical Guide to the Physical Properties of Trimethyl Thiophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design, safety protocols, and computational modeling. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes a visualization of a key biochemical pathway associated with this class of compounds.

Core Physical and Chemical Properties

This compound is a colorless liquid with a characteristic strong, garlic-like odor.[1] It is primarily used in the synthesis of other organophosphorus compounds.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Units |

| Molecular Formula | C₃H₉O₃PS | |

| Molecular Weight | 156.14 | g/mol |

| Appearance | Colorless liquid | |

| Density | 1.208 | g/cm³ |

| Boiling Point | 131.3 | °C at 760 mmHg |

| 82 | °C at 20 Torr[2] | |

| Melting Point | >116 (decomposes) | °C |

| Flash Point | 33.2 | °C |

| Refractive Index | 1.445 | |

| Vapor Pressure | 2.09 | mmHg at 25°C[1] |

| 1.730 | mm Hg[3] | |

| Water Solubility | 7230 | mg/L[3] |

| Log P (octanol-water) | 1.160 |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Density

The density of a liquid can be determined using several methods, including the gravimetric buoyancy technique and direct measurement.[4]

Protocol: Direct Measurement using a Graduated Cylinder and Balance

-

Mass of Empty Container: Place a clean, dry graduated cylinder on a calibrated electronic balance and tare the balance to zero.

-

Volume of Liquid: Carefully pour a known volume of this compound into the graduated cylinder. Record the volume.

-

Mass of Liquid: Place the graduated cylinder containing the liquid back on the balance and record the mass.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume.[5][6]

Protocol: Gravimetric Buoyancy Method (Archimedes' Principle)

This method involves a reference body of a known volume (a glass sinker) which is weighed first in air and then in the liquid of unknown density. The density of the liquid is then determined from the known volume of the reference body and the two mass values.[4]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] Common methods for determination include the simple distillation method and the capillary method.[7][8]

Protocol: Capillary Method using a Thiele Tube

-

Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

-

Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Observation: The Thiele tube is gently heated. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.

-

Boiling Point Determination: The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9][10]

Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer, such as an Abbé refractometer.

Protocol: Using an Abbé Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Signaling Pathway Visualization

Organophosphates, including this compound, are known for their neurotoxicity, which is primarily mediated through the inhibition of acetylcholinesterase (AChE).[11][12][13] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[12][13]

Caption: Mechanism of organophosphate neurotoxicity via acetylcholinesterase inhibition.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 152-18-1 [m.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 5. study.com [study.com]

- 6. homesciencetools.com [homesciencetools.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Dawn of a Double-Edged Sword: A Technical History of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries in the history of organophosphorus (OP) compounds, from their synthesis in the 19th century to the elucidation of their potent biological activities. This document provides a technical overview of the key scientific milestones, experimental methodologies, and the researchers who first navigated this complex and impactful field of chemistry.

Early Syntheses: The 19th Century Precursors

The story of organophosphorus chemistry begins in the mid-19th century, with initial explorations into the reactivity of phosphorus-containing compounds. These early endeavors laid the groundwork for the later, more impactful discoveries.

The First Organophosphate: Triethyl Phosphate (1848)

The first documented synthesis of a neutral ester of phosphoric acid, triethyl phosphate (TEP), was achieved by the Swiss chemist Franz Anton Voegeli in 1848. While Voegeli's work did not immediately reveal the biological significance of this class of compounds, it marked the genesis of organophosphate chemistry.

The First Cholinesterase Inhibitor: Tetraethyl Pyrophosphate (1854)

A pivotal moment in the history of organophosphorus compounds occurred in 1854 in the Parisian laboratory of Adolphe Wurtz. Working under his guidance, two chemists, the Russian Wladimir P. Moschnin and the Frenchman Philippe de Clermont, independently synthesized tetraethyl pyrophosphate (TEPP).[1][2][3] This compound would later be identified as the first synthetic organophosphate to exhibit cholinesterase inhibitory properties.[1][2][3]

The synthesis of TEPP by de Clermont and Moschnin was based on the reaction of silver pyrophosphate with ethyl iodide.[4] While the original publications lack the detailed step-by-step format of modern experimental protocols, the fundamental reaction can be described as follows:

Reactants:

-

Silver pyrophosphate (Ag₄P₂O₇)

-

Ethyl iodide (C₂H₅I)

Procedure:

-

Silver pyrophosphate is treated with an excess of ethyl iodide.

-

The reaction mixture is heated, leading to the formation of tetraethyl pyrophosphate and silver iodide as a precipitate.

-

The insoluble silver iodide is removed by filtration.

-

The excess ethyl iodide is removed by distillation.

-

The resulting crude TEPP is purified by further distillation under reduced pressure.

Reaction:

Ag₄P₂O₇ + 4C₂H₅I → (C₂H₅O)₄P₂O₃ + 4AgI[4]

The Schrader Era: Insecticides and the Genesis of Nerve Agents

The 1930s and 1940s marked a turning point in organophosphorus chemistry, largely due to the systematic investigations of the German chemist Gerhard Schrader at IG Farben.[5][6][7] Initially tasked with developing novel insecticides, Schrader's work inadvertently led to the creation of the first nerve agents.

Tabun (GA): The First G-Series Nerve Agent (1936)

In his quest for potent insecticides, Gerhard Schrader synthesized a compound he named "Trilon-83" on December 23, 1936.[7][8] This compound, later known as Tabun (GA), was found to be exceptionally toxic to insects but also to mammals, revealing its potential as a chemical warfare agent.[7][9]

Schrader's synthesis of Tabun involved the reaction of dimethylamidophosphoryl dichloride with sodium cyanide and ethanol. The industrial process developed in Germany during World War II consisted of two main steps.[10]

Reactants:

-

Dimethylamidophosphoryl dichloride ((CH₃)₂NPOCl₂)

-

Sodium cyanide (NaCN)

-

Ethanol (C₂H₅OH)

Procedure:

-

Step 1: Formation of Dimethylamidophosphoryl Cyanide Chloride. Dimethylamidophosphoryl dichloride is reacted with an excess of sodium cyanide. This reaction is typically carried out in a solvent such as chlorobenzene.

-

Step 2: Esterification. The resulting dimethylamidophosphoryl cyanide chloride is then reacted with ethanol to produce Tabun. This step is also performed in a solvent.

-

Purification: The crude product is then purified by vacuum distillation to yield the final agent.[10]

Reaction:

-

(CH₃)₂NPOCl₂ + NaCN → (CH₃)₂NP(O)(CN)Cl + NaCl

-

(CH₃)₂NP(O)(CN)Cl + C₂H₅OH → (CH₃)₂NP(O)(CN)(OC₂H₅) + HCl

Sarin (GB): A More Potent Successor (1938)

Continuing his research, Schrader and his team synthesized an even more toxic organophosphorus compound in 1938, which was later named Sarin (GB).[9][11] The name "Sarin" is an acronym derived from the names of its discoverers: S chrader, A mbros, R üdiger, and van der Lin de.

Elucidation of the Mechanism of Action: Acetylcholinesterase Inhibition

The profound biological effects of organophosphorus compounds spurred research into their mechanism of action. By the 1930s and 1940s, scientists began to unravel the biochemical basis of their toxicity.

The groundbreaking work of Edgar Adrian, Wilhelm Feldberg, and Henry Dale on the chemical transmission of nerve impulses provided the crucial context for understanding how these compounds exert their effects. They established acetylcholine as a key neurotransmitter.

The toxic symptoms produced by organophosphorus compounds, such as salivation, lacrimation, and muscle fasciculations, were recognized as being consistent with an overstimulation of the parasympathetic nervous system, a phenomenon known as a cholinergic crisis. This led to the hypothesis that these compounds interfere with the normal breakdown of acetylcholine.

The pivotal discovery was the identification of acetylcholinesterase (AChE) as the molecular target of organophosphorus compounds. These compounds were found to be potent and irreversible inhibitors of this critical enzyme.

Experimental Workflow: Discovery of Acetylcholinesterase Inhibition

The discovery of acetylcholinesterase inhibition by organophosphorus compounds involved a series of logical experimental steps:

Caption: Experimental workflow for discovering AChE inhibition.

The primary method for quantifying acetylcholinesterase activity at the time was Warburg manometry, which measures changes in gas pressure resulting from the enzymatic hydrolysis of acetylcholine. Later, the colorimetric method developed by Ellman became the standard.

The Ellman assay is a simple, rapid, and widely used method for measuring acetylcholinesterase activity.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity.

Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in water)

-

Source of acetylcholinesterase (e.g., purified enzyme, tissue homogenate)

-

Organophosphorus compound (inhibitor)

Procedure:

-

Prepare a reaction mixture in a cuvette or microplate well containing phosphate buffer, DTNB, and the enzyme source.

-

To measure inhibition, pre-incubate the enzyme with the organophosphorus compound for a specific period.

-

Initiate the reaction by adding the ATCI substrate.

-

Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rate of the inhibited reaction to that of an uninhibited control.

Quantitative Data on Early Organophosphorus Compounds

The discovery of these compounds was accompanied by efforts to quantify their biological potency. The following tables summarize key toxicity and acetylcholinesterase inhibition data for some of the earliest and most significant organophosphorus compounds.

Table 1: Acute Toxicity of Early Organophosphorus Compounds

| Compound | Year of Discovery | Oral LD₅₀ (rat, mg/kg) | Dermal LD₅₀ (rat, mg/kg) |

| Tetraethyl pyrophosphate (TEPP) | 1854 | 1.1 | 2.4 |

| Tabun (GA) | 1936 | 0.6 | 1.0 |

| Sarin (GB) | 1938 | 0.01 | 0.03 |

| Parathion | 1944 | 3.6 - 13 | 6.8 - 21 |

| Malathion | 1950 | 2800 | 4100 |

Data compiled from various toxicological sources.[4][8][12][13][14]

Table 2: Acetylcholinesterase Inhibition by Early Organophosphorus Compounds

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) or IC₅₀ |

| Tetraethyl pyrophosphate (TEPP) | Acetylcholinesterase | High Potency (Specific values vary) |

| Tabun (GA) | Human Acetylcholinesterase | High Potency (Specific values vary) |

| Sarin (GB) | Human Acetylcholinesterase | High Potency (Specific values vary) |

Note: Precise Kᵢ and IC₅₀ values from early studies are often not available in modern standardized formats. The high potency of these compounds as AChE inhibitors is well-established.[15][16][17]

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by organophosphorus compounds disrupts the normal signaling at cholinergic synapses. The following diagram illustrates this pathological process.

Caption: Acetylcholinesterase inhibition signaling pathway.

Conclusion

The historical discovery of organophosphorus compounds represents a profound chapter in the annals of chemistry and toxicology. From the foundational syntheses of the 19th century to the systematic and dual-purpose discoveries of Gerhard Schrader, the journey of these molecules has been inextricably linked to both agricultural advancement and the development of horrific chemical weapons. The elucidation of their mechanism of action as potent acetylcholinesterase inhibitors not only explained their extreme toxicity but also paved the way for the development of antidotes and a deeper understanding of neurochemical transmission. The legacy of these early discoveries continues to influence modern drug development, toxicology, and the ongoing global efforts to prevent the proliferation of chemical weapons.

References

- 1. benchchem.com [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 4. scribd.com [scribd.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Gerhard Schrader: Father of the Nerve Agents — Collaborative for Health & Environment [healthandenvironment.org]

- 7. Tabun (GA) 1936 - Bertin Environics [environics.fi]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Nervous about “nerve agents” | Office for Science and Society - McGill University [mcgill.ca]

- 10. Tabun (nerve agent) - Wikipedia [en.wikipedia.org]

- 11. scispace.com [scispace.com]

- 12. REFERENCES - Toxicological Profile for Malathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Parathion - Wikipedia [en.wikipedia.org]

- 14. beyondpesticides.org [beyondpesticides.org]

- 15. Kinetic analysis of interactions of different sarin and tabun analogues with human acetylcholinesterase and oximes: is there a structure-activity relationship? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and inhibitory potential towards acetylcholinesterase, butyrylcholinesterase and lipoxygenase of some variably substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Thiophosphates in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of thiophosphates—structural analogs of phosphates where a sulfur atom replaces an oxygen—has become a cornerstone of modern medicinal chemistry. This substitution imparts unique physicochemical properties that can dramatically enhance the therapeutic potential of a wide range of molecules. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of thiophosphates in drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Applications of Thiophosphates in Drug Development

Thiophosphate modification has proven to be a versatile strategy in medicinal chemistry, leading to the development of novel therapeutics with improved efficacy, stability, and pharmacokinetic profiles. Key applications include their use in antisense oligonucleotides, as prodrugs to enhance bioavailability, and as potent enzyme inhibitors.

Antisense Oligonucleotides: Enhancing Stability and Efficacy

Phosphorothioate oligonucleotides are at the forefront of antisense therapy. The replacement of a non-bridging oxygen with sulfur in the phosphodiester backbone confers significant resistance to nuclease degradation, a critical feature for their therapeutic application. This modification prolongs their half-life in biological systems, allowing for sustained target engagement.[1][2] Several FDA-approved antisense drugs, such as Fomivirsen and Mipomersen, utilize this phosphorothioate backbone.

Prodrug Strategies: Improving Bioavailability

The thiophosphate moiety can be employed as a biolabile protecting group to mask polar functional groups, thereby improving a drug's membrane permeability and oral bioavailability.[3] Once absorbed, these prodrugs are enzymatically converted to the active parent drug. A prominent example is the cytoprotective agent Amifostine, an organic thiophosphate that is hydrolyzed in vivo to its active thiol metabolite, WR-1065.[4] This strategy is also being explored for other drug classes, including antiviral and anticancer agents.[5][6]

Enzyme Inhibition: Targeting Key Pathological Pathways

Thiophosphate-containing molecules have been designed as potent and specific inhibitors of various enzymes. The altered electronic and steric properties of the thiophosphate group can lead to stronger binding to the active site or allosteric sites of target enzymes compared to their phosphate counterparts. This has been successfully applied in the development of inhibitors for protein tyrosine phosphatases (PTPs) and steroid sulfatase (STS), enzymes implicated in cancer and other diseases.[7][8]

Quantitative Data on Thiophosphate-Based Compounds

The following tables summarize key quantitative data for various thiophosphate compounds, providing a basis for comparison of their pharmacokinetic properties and inhibitory activities.

Table 1: Pharmacokinetic Parameters of Amifostine and its Active Metabolite (WR-1065)

| Parameter | Amifostine | WR-1065 | Reference(s) |

| Distribution Half-life (t½α) | < 1 minute | - | [9] |

| Elimination Half-life (t½β) | ~8 minutes | 7.3 ± 3.6 hours | [9][10] |

| Plasma Clearance (CL) | Rapid | - | [10] |

| Peak Plasma Concentration (Cmax) after multiple doses | No accumulation | Trend towards an increase (47.5 to 84.8 µM) | [10] |

Table 2: Inhibition of Cholinesterases by Diethyl 2-(Phenylcarbamoyl)phenyl Phosphorothioates

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Reference(s) |

| Series of 27 derivatives | 33.1 - 85.8 | 53.5 - 228.4 | [11] |

Table 3: Inhibition of Steroid Sulfatase (STS) by Thiophosphate Analogs

| Compound Class | Example Compound | STS IC50 (µM) | Reference(s) |

| Biphenyl Thiophosphate Analogs | Compound 5d | 22.1 | [7] |

| N-Alkanoyl Tyramine Thiophosphates | 4-(2-dodecanoylamino-ethyl)-phenyl dimethyl phosphate (4a) | 0.39 | [12] |

| Thiophosphate Flavone Analogs | bis-(4-oxo-2-(p-tolyl)-4H-chromen-7-yl) hydrogenthiophosphate (6i) | 3.25 | [13] |

Table 4: Stability of Phosphorothioate (PS) vs. Phosphodiester (PO) Oligonucleotides

| Oligonucleotide Type | Property | Observation | Reference(s) |

| Phosphodiester (PO) | Nuclease Susceptibility | Rapidly degraded by cellular nucleases.[14] | [14] |

| Phosphorothioate (PS) | Nuclease Resistance | Significantly enhanced resistance to nuclease degradation.[14] | [14] |

| PS-PO Copolymers | Hybridizing Ability (Tm) | Reduced by up to 6°C relative to all-PO. | [15] |

| PS-PO Copolymers | Protein Binding | Linear correlation with the percentage of PS linkages. | [15] |

| PS-PO Copolymers | Nuclease Susceptibility | Improved, dependent on the number and position of PS linkages. | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of thiophosphate compounds.

Synthesis of Phosphorothioate Oligonucleotides (Solid-Phase)

This protocol outlines the automated solid-phase synthesis of a phosphorothioate oligonucleotide.

Materials:

-

Controlled Pore Glass (CPG) or polystyrene solid support functionalized with the initial nucleoside.

-

Nucleoside phosphoramidite monomers.

-

Activator solution (e.g., 0.25 M DCI in acetonitrile).

-

Sulfurizing reagent (e.g., 0.1 M DDTT in pyridine/acetonitrile).

-

Capping solution (e.g., acetic anhydride and N-methylimidazole).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Anhydrous acetonitrile.

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).

-

Automated DNA/RNA synthesizer.

Procedure:

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the deblocking solution.

-

Coupling: The phosphoramidite monomer, dissolved in anhydrous acetonitrile, is activated with the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group.

-

Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorodithioate linkage by introducing the sulfurizing reagent to the column. The typical reaction time is 2-5 minutes.

-

Capping: Any unreacted 5'-hydroxyl groups are blocked by acetylation using the capping solution.

-

These steps are repeated for each subsequent monomer addition until the desired oligonucleotide sequence is assembled.

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed by treatment with the cleavage and deprotection solution.

-

Purification: The crude phosphorothioate oligonucleotide is purified by high-performance liquid chromatography (HPLC).

In Vitro Nuclease Stability Assay of Phosphorothioate Oligonucleotides

This protocol describes a method to assess the stability of phosphorothioate oligonucleotides in the presence of nucleases.

Materials:

-

Phosphorothioate oligonucleotide.

-

Control phosphodiester oligonucleotide.

-

Nuclease source (e.g., snake venom phosphodiesterase, bovine spleen phosphodiesterase, fetal bovine serum, or cell lysate).

-

Appropriate buffer for the nuclease (e.g., glycine buffer for snake venom phosphodiesterase).

-

Nuclease-free water.

-

Gel loading buffer.

-

Polyacrylamide gel or agarose gel.

-

Gel electrophoresis apparatus and power supply.

-

Gel imaging system.

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, mix the oligonucleotide (phosphorothioate or control) with the nuclease-containing buffer.

-

Enzyme Addition: Add the nuclease to each tube to initiate the degradation reaction.

-

Incubation: Incubate the reactions at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a gel loading buffer containing a denaturant (e.g., formamide) and heating.

-

Gel Electrophoresis: Load the samples onto a polyacrylamide or agarose gel.

-